(R)-beta-Hydroxy-beta-methyl-delta-valerolactone
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Overview
Description
®-beta-Hydroxy-beta-methyl-delta-valerolactone is a chiral lactone compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-beta-Hydroxy-beta-methyl-delta-valerolactone typically involves the enantioselective reduction of beta-keto esters. One common method is the asymmetric hydrogenation of beta-keto esters using chiral catalysts. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under mild temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of ®-beta-Hydroxy-beta-methyl-delta-valerolactone can be achieved through biocatalysis. Enzymes such as lipases or ketoreductases are employed to catalyze the enantioselective reduction of beta-keto esters. This method is preferred due to its high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: ®-beta-Hydroxy-beta-methyl-delta-valerolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beta-keto esters or carboxylic acids.
Reduction: It can be reduced to form diols or other reduced derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Beta-keto esters, carboxylic acids.
Reduction: Diols, reduced lactones.
Substitution: Functionalized lactones with various substituents.
Scientific Research Applications
®-beta-Hydroxy-beta-methyl-delta-valerolactone has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ®-beta-Hydroxy-beta-methyl-delta-valerolactone involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for various enzymes, leading to the formation of specific products. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
- (S)-beta-Hydroxy-beta-methyl-delta-valerolactone
- Gamma-butyrolactone
- Delta-valerolactone
Comparison: ®-beta-Hydroxy-beta-methyl-delta-valerolactone is unique due to its chiral nature and specific enantioselective properties. Compared to its (S)-enantiomer, it exhibits different reactivity and interaction with chiral catalysts and enzymes. Gamma-butyrolactone and delta-valerolactone, while structurally similar, lack the chiral center and thus do not exhibit the same level of enantioselectivity in reactions.
Properties
CAS No. |
19022-60-7 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-methyloxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
JYVXNLLUYHCIIH-LURJTMIESA-N |
Isomeric SMILES |
C[C@@]1(CCOC(=O)C1)O |
SMILES |
CC1(CCOC(=O)C1)O |
Canonical SMILES |
CC1(CCOC(=O)C1)O |
physical_description |
Solid |
Origin of Product |
United States |
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